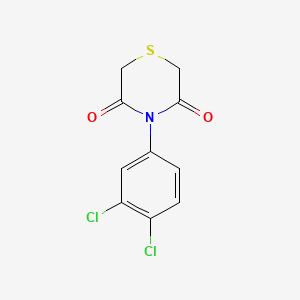
4-(3,4-Dichlorophenyl)thiomorpholine-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Dichlorophenyl)thiomorpholine-3,5-dione is a chemical compound with the molecular formula C10H7Cl2NO2S and a molecular weight of 276.14 g/mol . This compound is characterized by the presence of a thiomorpholine ring substituted with a 3,4-dichlorophenyl group and two keto groups at positions 3 and 5.
准备方法
The synthesis of 4-(3,4-Dichlorophenyl)thiomorpholine-3,5-dione typically involves the reaction of 3,4-dichloroaniline with thiomorpholine-3,5-dione under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
化学反应分析
4-(3,4-Dichlorophenyl)thiomorpholine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
科学研究应用
4-(3,4-Dichlorophenyl)thiomorpholine-3,5-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in specialty chemicals
作用机制
The mechanism of action of 4-(3,4-Dichlorophenyl)thiomorpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
相似化合物的比较
4-(3,4-Dichlorophenyl)thiomorpholine-3,5-dione can be compared with other similar compounds such as:
4-(4-Chlorophenyl)thiomorpholine-3,5-dione: This compound has a similar structure but with a single chlorine atom on the phenyl ring.
4-Phenylthiomorpholine-3,5-dione: Lacks the chlorine substituents, making it less reactive in certain chemical reactions.
4-(2-Nitrophenyl)thiomorpholine-3,5-dione: Contains a nitro group instead of chlorine, which significantly alters its chemical properties and reactivity.
These comparisons highlight the unique chemical and biological properties of this compound, making it a valuable compound for various applications.
生物活性
4-(3,4-Dichlorophenyl)thiomorpholine-3,5-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound is characterized by a thiomorpholine ring with a dichlorophenyl substituent. Its chemical structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realm of anticancer research. The compound has been evaluated for its efficacy against different cancer cell lines and has shown promising results.
Anticancer Activity
- Mechanism of Action : The compound appears to inhibit specific metabolic pathways in cancer cells. For instance, studies have indicated that it may act as an inhibitor of the enzyme phosphoglycerate dehydrogenase (PHGDH), which is crucial for serine biosynthesis in cancer cells .
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported to be in the range of 10-20 µM, indicating potent activity .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be correlated with its structural features. The presence of the dichlorophenyl group enhances its interaction with biological targets compared to other similar compounds lacking this moiety.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 15 | PHGDH |
| Similar Compound A | >150 | PHGDH |
| Similar Compound B | 50 | PSAT1 |
Study 1: Antitumor Efficacy
In a study conducted by Rahman and Mohamed (2021), this compound was tested alongside other thiadiazole derivatives for their antiproliferative effects against human breast adenocarcinoma cells (MCF-7). The results indicated that this compound significantly inhibited cell proliferation compared to controls .
Study 2: Metabolic Pathway Inhibition
Another research highlighted the compound's role in disrupting metabolic pathways essential for tumor growth. By inhibiting PHGDH, the compound effectively reduced serine levels in treated cells, leading to apoptosis and decreased viability in cancer cell lines .
属性
IUPAC Name |
4-(3,4-dichlorophenyl)thiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2S/c11-7-2-1-6(3-8(7)12)13-9(14)4-16-5-10(13)15/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSVEQHILFUHPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













